molecular formula C18H24N6S B6441757 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine CAS No. 2549021-33-0

4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine

Cat. No.: B6441757
CAS No.: 2549021-33-0
M. Wt: 356.5 g/mol
InChI Key: NUIIBSIFRBKJPF-UHFFFAOYSA-N
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Description

The compound 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine features a bicyclic cyclopenta[d]pyrimidine core linked via a piperazine bridge to a pyrimidine ring substituted with 5,6-dimethyl and 2-(methylsulfanyl) groups. The methylsulfanyl group may influence electronic properties and metabolic stability, while the dimethyl substituents could modulate steric interactions .

Properties

IUPAC Name

4-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6S/c1-12-13(2)21-18(25-3)22-16(12)23-7-9-24(10-8-23)17-14-5-4-6-15(14)19-11-20-17/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIIBSIFRBKJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3CCC4)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrimidine Derivatives

Methoxy vs. Methylsulfanyl Substituents
  • 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methoxypyrimidine (): Replaces the methylsulfanyl group with a methoxy (-OCH₃) substituent. Methoxy groups are also less lipophilic than methylsulfanyl, which may reduce membrane permeability .
Aryl Sulfanyl Modifications
  • 4-Methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine ():
    • Features a bulkier 4-methylphenyl sulfanyl group instead of a simple methylsulfanyl.
    • The aryl sulfanyl group increases molecular weight (256.37 g/mol) and lipophilicity, which could enhance tissue penetration but may introduce metabolic challenges due to steric hindrance .

Piperazine-Linked Compounds with Trifluoromethyl Groups

  • 2-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine (): Incorporates a trifluoromethyl (-CF₃) group and a tert-butyl substituent. The -CF₃ group is strongly electron-withdrawing, enhancing stability against oxidation. Molecular weight: 406.45 g/mol .

Anti-Inflammatory Pyridazinone Analogs

  • pyrimidine) limit direct comparisons .

Arylpiperazine-Pyrazole Hybrids

  • 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, ): Replaces the pyrimidine core with a pyrazole ring and includes a butanone spacer. Demonstrates the versatility of piperazine in linking diverse heterocycles, though the ketone spacer may introduce metabolic instability compared to the direct pyrimidine linkage in the target compound .

Data Table: Structural and Functional Comparisons

Compound Name (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Bioactivity (if reported)
Target Compound Pyrimidine + Cyclopenta[d]pyrimidine 5,6-Dimethyl, 2-(methylsulfanyl) ~380 (estimated) Not reported in evidence
6-Methoxy analog Pyrimidine + Cyclopenta[d]pyrimidine 6-Methoxy ~350 (estimated) Not reported
4-Methylphenyl sulfanyl analog Cyclopenta[d]pyrimidine 4-Methylphenyl sulfanyl 256.37 Not reported
Trifluoromethyl/tert-butyl analog Pyrimidine + Cyclopenta[d]pyrimidine 4-(Trifluoromethyl), 2-tert-butyl 406.45 Not reported
Pyridazinone anti-inflammatory agent Pyridazinone 4-Methylphenyl 216.25 IC₅₀ = 11.6 μM (anti-inflammatory)

Key Findings and Implications

  • Electronic Effects : The target compound’s methylsulfanyl group balances lipophilicity and electronic effects, contrasting with the electron-donating methoxy () and electron-withdrawing trifluoromethyl () groups in analogs.
  • Pharmacological Potential: While direct activity data for the target compound is lacking, structural parallels to anti-inflammatory () and metabolically stable () analogs suggest avenues for further testing.

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